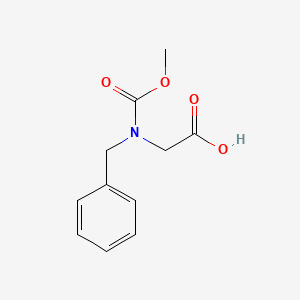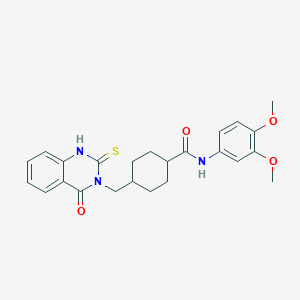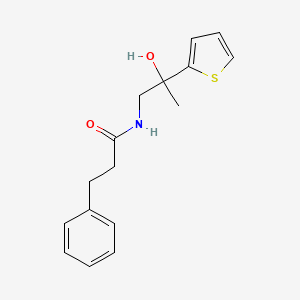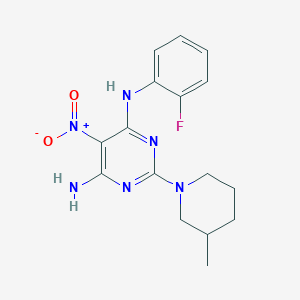
2-(Benzyl(methoxycarbonyl)amino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyl(methoxycarbonyl)amino)acetic acid is an organic compound with the molecular formula C11H13NO4. It is a derivative of glycine, where the amino group is substituted with a benzyl group and a methoxycarbonyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
作用机制
Target of Action
It is known that similar compounds are often involved in carbon-carbon bond forming reactions .
Mode of Action
It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It is known that similar compounds are involved in suzuki–miyaura cross-coupling reactions , which are a type of carbon-carbon bond forming reaction.
Pharmacokinetics
Similar compounds are known to have a variety of properties that have been tailored for application under specific conditions .
Result of Action
It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions , which result in the formation of new carbon-carbon bonds.
Action Environment
It is known that similar compounds are used under a variety of conditions in suzuki–miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methoxycarbonyl)amino)acetic acid typically involves the reaction of glycine derivatives with benzyl and methoxycarbonyl reagents. One common method is the reaction of glycine with benzyl chloroformate in the presence of a base, followed by esterification with methanol to introduce the methoxycarbonyl group. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
2-(Benzyl(methoxycarbonyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl glycine derivatives, while reduction can produce hydroxylated compounds.
科学研究应用
2-(Benzyl(methoxycarbonyl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research explores its potential therapeutic applications, including as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
相似化合物的比较
Similar Compounds
Glycine: The parent compound, which lacks the benzyl and methoxycarbonyl groups.
N-Benzylglycine: Similar structure but without the methoxycarbonyl group.
N-Methoxycarbonylglycine: Similar structure but without the benzyl group.
Uniqueness
2-(Benzyl(methoxycarbonyl)amino)acetic acid is unique due to the presence of both benzyl and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its utility in various synthetic and research applications compared to its simpler analogs .
属性
IUPAC Name |
2-[benzyl(methoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)12(8-10(13)14)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJZCCWAXMZSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(CC1=CC=CC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}but-2-enamide](/img/structure/B2639535.png)
![1-[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2639537.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2639539.png)



![7-Chloro-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-D]pyrimidine](/img/structure/B2639551.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide](/img/structure/B2639552.png)
![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2639553.png)

![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B2639556.png)

